7-Hydroxymethotrexate: A Technical Guide on its Discovery and Significance in Methotrexate Therapy
7-Hydroxymethotrexate: A Technical Guide on its Discovery and Significance in Methotrexate Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 7-hydroxymethotrexate (7-OH-MTX), the principal metabolite of the widely used anti-cancer and anti-inflammatory drug, methotrexate (B535133) (MTX). We delve into the discovery of 7-OH-MTX, its biochemical properties, and its profound clinical significance, particularly in the context of high-dose MTX therapy. This guide summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Discovery and Formation
7-Hydroxymethotrexate was first identified as a major metabolite of methotrexate in the 1970s. Its formation is a dose-dependent phenomenon, becoming particularly significant during high-dose MTX regimens. The metabolic conversion of MTX to 7-OH-MTX is primarily catalyzed by hepatic aldehyde oxidase. This enzymatic hydroxylation occurs at the 7-position of the pteridine (B1203161) ring.
Significance and Clinical Relevance
The formation of 7-OH-MTX has significant implications for the efficacy and toxicity of methotrexate therapy.
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Reduced Therapeutic Activity : 7-OH-MTX is a significantly less potent inhibitor of dihydrofolate reductase (DHFR), the primary target of methotrexate, with a binding affinity that can be over 200 times lower than the parent drug.[1][2] While its polyglutamated forms show some inhibitory activity, the monoglutamate form, which is predominant in plasma, has minimal effect on DHFR.[3]
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Nephrotoxicity : One of the most critical clinical aspects of 7-OH-MTX is its role in methotrexate-induced nephrotoxicity. 7-OH-MTX is considerably less soluble in aqueous solutions, particularly in the acidic environment of the renal tubules, than methotrexate.[4] This can lead to its precipitation and the formation of crystalline deposits within the renal tubules, causing tubular damage, inflammation, and acute kidney injury.[4][5]
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Pharmacokinetic Impact : The presence of 7-OH-MTX can influence the pharmacokinetics of methotrexate. It has a longer elimination half-life than MTX and can compete for transport across cell membranes.[6][7] Monitoring both MTX and 7-OH-MTX levels is therefore crucial for managing high-dose methotrexate therapy, as high concentrations of the metabolite can be a predictor of delayed MTX elimination and increased risk of toxicity.[8]
Quantitative Data
The following tables summarize key quantitative parameters comparing methotrexate and 7-hydroxymethotrexate.
Table 1: Comparative Binding Affinity to Dihydrofolate Reductase (DHFR)
| Compound | Inhibition Constant (Ki) against human rDHFR | Relative Potency |
| Methotrexate (MTX) | 3.4 pM[3] | ~2617x higher than 7-OH-MTX |
| 7-Hydroxymethotrexate (7-OH-MTX) | 8.9 nM[3] | ~2617x lower than MTX |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Methotrexate (MTX) | 7-Hydroxymethotrexate (7-OH-MTX) | Species |
| Terminal Elimination Half-life (t½) | ~5.5 hours[6] | ~11.6 hours[6] | Human (Rheumatoid Arthritis patients) |
| 90.6 min[8] | 97.2 min[8] | Rat | |
| ~18 hours[9] | ~16 hours[9] | Human (High-dose therapy) | |
| Total Clearance | 9.2 ml x kg⁻¹ x min⁻¹[8] | 9.6 ml x kg⁻¹ x min⁻¹[8] | Rat |
Table 3: Physicochemical Properties
| Property | Methotrexate (MTX) | 7-Hydroxymethotrexate (7-OH-MTX) |
| Aqueous Solubility | Practically insoluble in water[10] | Three- to fivefold lower than MTX[11] |
Experimental Protocols
Determination of 7-Hydroxymethotrexate in Plasma by HPLC
This protocol outlines a common method for the simultaneous determination of methotrexate and 7-hydroxymethotrexate in plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
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Acetonitrile (B52724) (HPLC grade)
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Trichloroacetic acid solution
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Phosphate (B84403) buffer (e.g., pH 5.7)
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Methotrexate and 7-Hydroxymethotrexate analytical standards
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Patient plasma samples
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Centrifuge
Procedure:
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Sample Preparation (Protein Precipitation):
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To 100 µL of patient plasma, add a precipitating agent such as 40 µL of 2M trichloroacetic acid in ethanol.
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Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
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Centrifuge the sample at high speed (e.g., 3000 rpm) for 15 minutes to pellet the precipitated proteins.
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Carefully collect the supernatant for injection into the HPLC system.
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Chromatographic Conditions:
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Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 5.7), methanol, and acetonitrile (e.g., in a ratio of 70:20:10, v/v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: Ambient.
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Detection Wavelength: 313 nm.
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Injection Volume: 20 µL of the prepared supernatant.
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Calibration and Quantification:
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Prepare a series of calibration standards of known concentrations of methotrexate and 7-hydroxymethotrexate in drug-free plasma.
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Process these standards using the same sample preparation procedure as the patient samples.
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Inject the processed standards into the HPLC system to generate a standard curve by plotting peak area against concentration for each analyte.
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Quantify the concentrations of methotrexate and 7-hydroxymethotrexate in the patient samples by comparing their peak areas to the respective standard curves.
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References
- 1. Determination of methotrexate and 7-hydroxymethotrexate by liquid chromatography for routine monitoring of plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after high-dose (33.6 g/m2) methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
